molecular formula C12H15BrN2OS B1457352 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351620-65-9

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1457352
CAS No.: 1351620-65-9
M. Wt: 315.23 g/mol
InChI Key: FYFMLWJEINNVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C12H15BrN2OS and its molecular weight is 315.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, by intercalating with DNA and preventing the enzyme from performing its function . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and promoting mitochondrial dysfunction . Furthermore, it can influence cell signaling pathways by modulating the activity of proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The impact of this compound on cell function is evident in its ability to alter cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to DNA and inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to the activation or inhibition of these proteins and subsequent changes in gene expression . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with cofactors and other biomolecules can influence metabolic flux and alter the levels of key metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of this compound to the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMLWJEINNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
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3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 6
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.